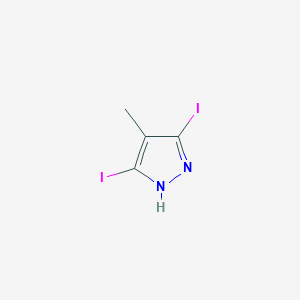

3,5-diiodo-4-methyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Diiodo-4-methyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The presence of iodine atoms at positions 3 and 5, along with a methyl group at position 4, makes this compound unique. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their structural diversity and biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Cyclization of Hydrazines and 1,3-Diketones: One common method involves the reaction of hydrazines with 1,3-diketones.

Halogenation: Another approach involves the halogenation of pre-formed pyrazole rings.

Industrial Production Methods: Industrial production often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors ensures consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The iodine atoms in 3,5-diiodo-4-methyl-1H-pyrazole can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other functional groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used under mild conditions to replace iodine atoms.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Major Products:

Substituted Pyrazoles: Depending on the reagents used, various substituted pyrazoles can be obtained.

Oxidized or Reduced Pyrazoles: Products with altered oxidation states of the pyrazole ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research indicates that 3,5-diiodo-4-methyl-1H-pyrazole exhibits significant antimicrobial and anticancer properties. Its structure allows it to interact with biological targets such as enzymes and receptors, making it a candidate for drug development. Studies have demonstrated its effectiveness against various pathogens and cancer cell lines, suggesting its potential as a therapeutic agent in treating infections and cancers .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Several derivatives of pyrazole have been synthesized and tested, showing promising results comparable to established anti-inflammatory drugs like diclofenac .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of pyrazole derivatives. Compounds similar to this compound have been shown to exhibit activity against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation .

Agricultural Applications

Agrochemical Development

In the agricultural sector, this compound serves as a key building block for synthesizing agrochemicals. Its stability and reactivity make it suitable for developing pesticides and herbicides that target specific plant pathogens while minimizing harm to beneficial organisms.

Material Science

Synthesis of Functional Materials

The compound's unique substitution pattern allows it to act as a precursor in the synthesis of advanced materials. Its derivatives can be incorporated into polymers or used as dyes due to their vibrant colors and stability under various environmental conditions .

Case Studies

Mecanismo De Acción

The mechanism by which 3,5-diiodo-4-methyl-1H-pyrazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity .

Comparación Con Compuestos Similares

3,5-Dimethyl-1H-pyrazole: Lacks the iodine atoms, making it less reactive in substitution reactions.

3,5-Dichloro-4-methyl-1H-pyrazole: Similar structure but with chlorine atoms instead of iodine, leading to different reactivity and biological activities.

Uniqueness: The presence of iodine atoms in 3,5-diiodo-4-methyl-1H-pyrazole imparts unique reactivity and biological properties. Iodine atoms are larger and more polarizable than other halogens, influencing the compound’s interactions with biological targets and its overall stability .

Actividad Biológica

3,5-Diiodo-4-methyl-1H-pyrazole is a pyrazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring two iodine atoms and a methyl group on the pyrazole ring, contributes to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study demonstrated that modifications in the pyrazole structure enhance its antibacterial efficacy. For instance, compounds with aliphatic amide linkages showed improved activity against these pathogens, suggesting a structure-activity relationship that could be exploited for drug development .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| Novel derivatives | Pseudomonas aeruginosa | 8 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies. Its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 was evaluated in vitro. One study reported that at a concentration of 10 µM, this compound exhibited up to 85% inhibition of TNF-α and 93% inhibition of IL-6 compared to standard anti-inflammatory drugs like dexamethasone .

Case Study: Inhibition of Inflammatory Markers

A recent study investigated the effects of this compound on carrageenan-induced edema in mice. Results indicated that treatment with this compound significantly reduced paw swelling compared to untreated controls, demonstrating its potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer properties of pyrazole derivatives are increasingly recognized. Research has shown that this compound can induce apoptosis in cancer cell lines. A study focusing on its effects on breast cancer cells revealed that it inhibited cell proliferation and induced cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

Propiedades

IUPAC Name |

3,5-diiodo-4-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4I2N2/c1-2-3(5)7-8-4(2)6/h1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKNVRZWDWFLDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1I)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.